![molecular formula C63H57N5O9 B13383255 {4-[(2S)-N-[(1S)-1-carbamoyl-5-[(triphenylmethyl)amino]pentyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13383255.png)
{4-[(2S)-N-[(1S)-1-carbamoyl-5-[(triphenylmethyl)amino]pentyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]phenyl}methyl 4-nitrophenyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Fmoc-Phe-Lys(Trt)-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It is composed of fluorenylmethyloxycarbonyl (Fmoc)-protected phenylalanine (Phe), lysine (Lys) protected with trityl (Trt) group, para-aminobenzyl (PAB) spacer, and para-nitrophenyl (PNP) ester. This compound plays a crucial role in targeted drug delivery systems, particularly in cancer therapy, by facilitating the attachment of cytotoxic drugs to antibodies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe-Lys(Trt)-PAB-PNP involves multiple steps:
- The PAB spacer is introduced by reacting the protected amino acids with para-aminobenzyl alcohol.
- Finally, the PNP ester is formed by reacting the PAB spacer with para-nitrophenyl chloroformate.
Fmoc-Phe: is synthesized by protecting the amino group of phenylalanine with the Fmoc group.
Lys(Trt): is prepared by protecting the amino group of lysine with the trityl group.
The reaction conditions typically involve the use of organic solvents such as dichloromethane and dimethylformamide, along with coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of Fmoc-Phe-Lys(Trt)-PAB-PNP follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and high-yield production of the compound. The use of automated synthesizers ensures precise control over reaction conditions and minimizes human error.
化学反应分析
Types of Reactions
Fmoc-Phe-Lys(Trt)-PAB-PNP: undergoes several types of chemical reactions:
Cleavage Reactions: The PAB spacer can be cleaved under specific conditions, releasing the attached drug.
Deprotection Reactions: The Fmoc and Trt protecting groups can be removed using bases like piperidine and acids like trifluoroacetic acid, respectively.
Coupling Reactions: The PNP ester reacts with nucleophiles, facilitating the attachment of drugs to the linker.
Common Reagents and Conditions
Cleavage Reactions: Typically performed under acidic conditions using trifluoroacetic acid.
Deprotection Reactions: Fmoc group is removed using 20% piperidine in dimethylformamide, while the Trt group is removed using trifluoroacetic acid.
Coupling Reactions: Involve the use of nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Cleavage Reactions: Release the active drug from the linker.
Deprotection Reactions: Yield the free amino acids.
Coupling Reactions: Form the antibody-drug conjugates.
科学研究应用
Fmoc-Phe-Lys(Trt)-PAB-PNP: has several scientific research applications:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate dynamics.
Medicine: Integral in the development of targeted cancer therapies through ADCs.
Industry: Employed in the large-scale production of therapeutic peptides and proteins.
作用机制
The mechanism of action of Fmoc-Phe-Lys(Trt)-PAB-PNP involves the selective cleavage of the PAB spacer under specific conditions, releasing the attached drug at the target site. The Fmoc and Trt protecting groups ensure the stability of the compound during synthesis and are removed prior to drug release. The PNP ester facilitates the attachment of the drug to the linker, ensuring efficient drug delivery.
相似化合物的比较
Fmoc-Phe-Lys(Trt)-PAB-PNP: is unique due to its combination of protecting groups and cleavable spacer, which provide stability during synthesis and efficient drug release. Similar compounds include:
Fmoc-Phe-Lys(Trt)-PAB: Lacks the PNP ester, making it less efficient for drug attachment.
Fmoc-Phe-Lys(Trt)-PAB-PEG: Contains a polyethylene glycol (PEG) spacer, offering increased solubility but potentially reduced stability.
属性
IUPAC Name |
[4-[[1-amino-1-oxo-6-(tritylamino)hexan-2-yl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H57N5O9/c64-59(69)58(31-17-18-40-65-63(46-21-7-2-8-22-46,47-23-9-3-10-24-47)48-25-11-4-12-26-48)67(49-34-32-45(33-35-49)42-76-62(72)77-51-38-36-50(37-39-51)68(73)74)60(70)57(41-44-19-5-1-6-20-44)66-61(71)75-43-56-54-29-15-13-27-52(54)53-28-14-16-30-55(53)56/h1-16,19-30,32-39,56-58,65H,17-18,31,40-43H2,(H2,64,69)(H,66,71) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGURWMJSNXIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H57N5O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1028.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B13383175.png)
![2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B13383183.png)
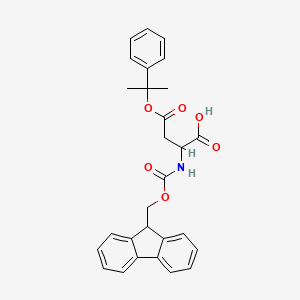
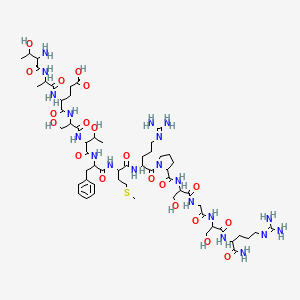
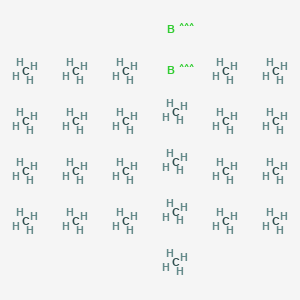
![4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one](/img/structure/B13383195.png)
![Methyl 7-[2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate](/img/structure/B13383200.png)
![[(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0^{3,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B13383208.png)
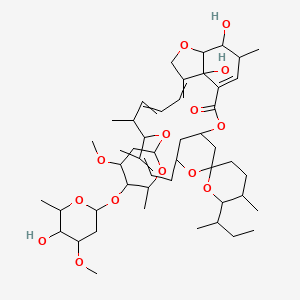
![Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13383221.png)
![4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B13383234.png)
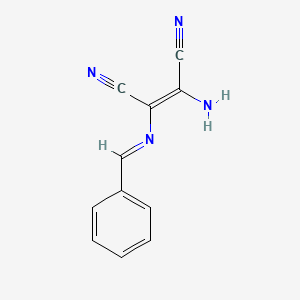
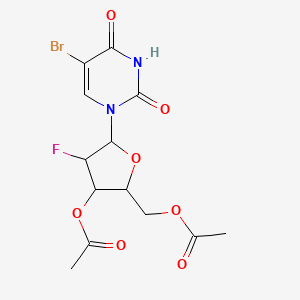
![1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]](/img/structure/B13383244.png)
